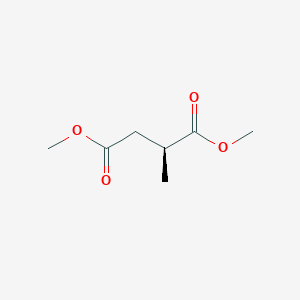

(S)-Dimethyl 2-methylsuccinate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (2S)-2-methylbutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-5(7(9)11-3)4-6(8)10-2/h5H,4H2,1-3H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOQJNGQQXICBY-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Chiral Succinates in Chemical Synthesis

The demand for enantiomerically pure compounds is a cornerstone of the pharmaceutical and fine chemical industries. chiralpedia.comptfarm.pl Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit vastly different biological activities. chiralpedia.comnih.gov One enantiomer may provide a desired therapeutic effect, while the other could be inactive or even harmful. chiralpedia.comnih.gov This necessity for stereochemical precision has driven the development of asymmetric synthesis, a field dedicated to producing single enantiomers of chiral molecules. chiralpedia.comscribd.compharmacompass.com

Chiral succinates, a class of compounds derived from succinic acid, are particularly valuable as versatile intermediates in these synthetic pathways. nih.gov Their dicarboxylic acid framework allows for a variety of chemical transformations, making them adaptable starting materials for a wide range of target molecules. The presence of a chiral center within the succinate (B1194679) structure provides a strategic handle for controlling the stereochemistry of the final product. The development of efficient methods for producing chiral succinates, such as asymmetric hydrogenation and biocatalysis, has further enhanced their utility in large-scale industrial applications. nih.gov

Advanced Synthetic Methodologies for S Dimethyl 2 Methylsuccinate

Asymmetric Biocatalytic Approaches

Asymmetric biocatalysis, utilizing enzymes to catalyze stereoselective reactions, has emerged as a powerful and sustainable strategy for producing enantiomerically pure compounds. nih.gov Ene-reductases (ERs), in particular, have shown great promise in the asymmetric reduction of carbon-carbon double bonds, a key step in the synthesis of chiral molecules like (S)-dimethyl 2-methylsuccinate. mdpi.comresearchgate.net

Ene-Reductase-Catalyzed Asymmetric Reduction of Unsaturated Dicarboxylates

The asymmetric reduction of the C=C double bond in unsaturated dicarboxylates such as dimethyl citraconate, dimethyl mesaconate, and dimethyl itaconate presents a direct and appealing route to optically pure dimethyl 2-methylsuccinate. mdpi.com Ene-reductases, which use a flavin cofactor and NAD(P)H as a hydride source, are well-suited for this transformation due to their high chemo-, regio-, and stereoselectivity. mdpi.comresearchgate.net

The synthesis of this compound can be achieved through the ene-reductase-catalyzed reduction of specific unsaturated dicarboxylate substrates. Notably, the reduction of dimethyl mesaconate is a key reaction for obtaining the (S)-enantiomer. mdpi.comresearchgate.net In contrast, the reduction of dimethyl citraconate and dimethyl itaconate typically yields the (R)-enantiomer with most known ene-reductases. mdpi.compolimi.it

A screening of a library of 81 ene-reductases revealed that 17 enzymes could catalyze the asymmetric reduction of dimethyl mesaconate to this compound with excellent conversion (>99%) and enantioselectivity (>99% ee). mdpi.com This highlights the potential for identifying specific enzymes that favor the production of the desired (S)-enantiomer from dimethyl mesaconate. The geometric isomers, dimethyl citraconate (the Z-isomer) and dimethyl mesaconate (the E-isomer), often yield opposite enantiomers when reduced by the same ene-reductase. polimi.it

| Substrate | Product Enantiomer | Key Enzyme(s) | Reference |

| Dimethyl Mesaconate | This compound | SeER | mdpi.com |

| Dimethyl Citraconate | (R)-Dimethyl 2-methylsuccinate | Bac-OYE1, AfER | mdpi.com |

| Dimethyl Itaconate | (R)-Dimethyl 2-methylsuccinate | AfER | mdpi.com |

The primary challenge in the biocatalytic synthesis of this compound has been the lack of high-performance ene-reductases that are selective for the (S)-enantiomer. mdpi.com However, recent research has identified several promising enzymes. Three ene-reductases, Bac-OYE1 from Bacillus sp., SeER from Saccharomyces eubayanus, and AfER from Aspergillus flavus, have demonstrated high substrate tolerance and stereoselectivity. mdpi.comresearchgate.net

Specifically, SeER has shown remarkable performance in converting dimethyl mesaconate to this compound. mdpi.com Conversely, Bac-OYE1 and AfER are highly effective in producing (R)-dimethyl 2-methylsuccinate from dimethyl citraconate and dimethyl itaconate, respectively. mdpi.comresearchgate.net The identification of these enzymes provides a significant advancement for the enantiocomplementary production of dimethyl 2-methylsuccinate. Further protein engineering efforts, such as directed evolution, can be employed to enhance the activity, stability, and stereoselectivity of these and other ene-reductases for industrial applications. nih.govacs.org

| Ene-Reductase | Source Organism | Substrate(s) for (S)-Product | Substrate(s) for (R)-Product | Reference |

| SeER | Saccharomyces eubayanus | Dimethyl Mesaconate | - | mdpi.com |

| Bac-OYE1 | Bacillus sp. | - | Dimethyl Citraconate | mdpi.com |

| AfER | Aspergillus flavus | - | Dimethyl Itaconate | mdpi.com |

To develop a commercially viable process, optimizing the bioreduction conditions is crucial. This includes factors like pH, temperature, and substrate concentration. For the identified high-performance ene-reductases, SeER, Bac-OYE1, and AfER, optimal conditions have been investigated. mdpi.com For instance, AfER shows peak activity in a pH range of 7.0–8.5, while SeER has a broad optimal pH range centered around 8.0. mdpi.com

A significant achievement has been the ability to perform these reductions at high substrate concentrations while maintaining high yields and enantioselectivity. Under optimized conditions, SeER was able to convert up to 500 mM of dimethyl mesaconate into this compound with an 80% isolated yield and 98% enantiomeric excess (ee). mdpi.comresearchgate.net Similarly, high concentrations of dimethyl citraconate (700 mM) and dimethyl itaconate (400 mM) were successfully converted to the (R)-enantiomer using Bac-OYE1 and AfER, respectively, with excellent enantioselectivity (99% ee). mdpi.comresearchgate.net These results demonstrate the potential for high-titer production of optically pure dimethyl 2-methylsuccinate.

Ene-reductases require a nicotinamide (B372718) cofactor, typically NAD(P)H, as a hydride donor for the reduction reaction. mdpi.comresearchgate.net These cofactors are expensive, making their stoichiometric use economically unfeasible for large-scale synthesis. researchgate.netnottingham.ac.uk Therefore, an efficient in situ cofactor regeneration system is essential. nih.gov

A widely used and effective method for NADH regeneration is the formate (B1220265) dehydrogenase (FDH) system. nottingham.ac.ukillinois.edu In this system, formate dehydrogenase catalyzes the oxidation of an inexpensive and stable co-substrate, such as sodium formate, to carbon dioxide, while reducing NAD+ to NADH. nottingham.ac.uk The by-product, CO2, is innocuous and easily removed from the reaction mixture. nottingham.ac.uk This substrate-coupled approach is thermodynamically favorable and compatible with a wide range of enzymatic reactions. researchgate.net The integration of an FDH-based cofactor regeneration system is a key strategy for the sustainable and cost-effective enzymatic synthesis of this compound. nih.govmdpi.com

Reduction via Novel Enoate Reductases (e.g., Shewanella Yellow Enzyme SYE-4)

The discovery and characterization of novel enoate reductases from diverse microbial sources continuously expands the biocatalytic toolbox for asymmetric synthesis. nih.govresearchgate.net Shewanella yellow enzyme (SYE-4), an enoate reductase from Shewanella sp., is one such novel biocatalyst. nih.govresearchgate.net While SYE-4 has been shown to selectively reduce dimethyl esters of 2-methylmaleic acid (dimethyl citraconate) to the (R)-configured succinic acid derivative, its activity on dimethyl mesaconate to produce the (S)-enantiomer is an area for further investigation. nih.govresearchgate.net The exploration of novel enzymes like SYE-4 is crucial for identifying catalysts with unique substrate specificities and stereoselectivities that can complement the existing panel of ene-reductases for the production of this compound. nih.govresearchgate.net Structural studies of enzymes like SYE-4 can also provide insights into substrate binding and catalysis, aiding in future protein engineering efforts. nih.gov

Chemoenzymatic Synthesis Strategies

Chemoenzymatic methods provide a powerful and highly selective approach to chiral molecules. For the synthesis of this compound, the asymmetric reduction of the C=C double bond in various achiral dimethyl ester substrates by ene-reductases (ERs) is a particularly attractive strategy. mdpi.comresearchgate.net While many ene-reductases produce the (R)-enantiomer, specific enzymes have been identified that exhibit high selectivity for the desired (S)-enantiomer. mdpi.comresearchgate.net

A significant breakthrough in this area involves the screening of extensive enzyme libraries. mdpi.com From a library of 81 different ene-reductases, an enzyme from Saccharomyces eubayanus, identified as SeER, demonstrated excellent performance in converting dimethyl mesaconate into this compound. mdpi.com Under optimized conditions using whole E. coli cells expressing the SeER enzyme, a preparative-scale reaction was successfully conducted. mdpi.com This biocatalytic reduction converted a high concentration of dimethyl mesaconate (500 mM) into this compound, achieving an 80% isolated yield and a high enantiomeric excess (ee) of 98%. mdpi.comresearchgate.net This highlights the potential of high-performance, (S)-selective ene-reductases to overcome previous limitations in the biocatalytic production of this specific chiral compound. mdpi.comresearchgate.net

Asymmetric Catalytic Hydrogenation

Asymmetric catalytic hydrogenation represents a cornerstone of modern organic synthesis, enabling the efficient production of enantiomerically pure compounds. The hydrogenation of dimethyl itaconate is a widely studied and effective route to Dimethyl 2-methylsuccinate.

Rhodium-Catalyzed Asymmetric Hydrogenation of Dimethyl Itaconate

The rhodium-catalyzed asymmetric hydrogenation of dimethyl itaconate serves as a benchmark reaction for producing enantiomerically enriched Dimethyl 2-methylsuccinate. sigmaaldrich.cnscientificlabs.co.uk The process typically involves reacting dimethyl itaconate with hydrogen gas in the presence of a rhodium complex featuring a chiral ligand. liv.ac.uk The choice of ligand, solvent, and reaction conditions is crucial for achieving high conversion and enantioselectivity. liv.ac.ukacs.org

Research has shown that rhodium complexes formed in situ from precursors like [Rh(COD)₂][BF₄] and a suitable chiral phosphine (B1218219) or phosphite (B83602) ligand are highly effective. liv.ac.uk For instance, hydrogenations carried out at room temperature under 10 bar of hydrogen pressure can lead to complete conversion of the substrate. liv.ac.uk The enantioselectivity of the reaction is profoundly influenced by the electronic and steric properties of the ligand system coordinated to the rhodium center. acs.orgrsc.org The mechanism often proceeds through the initial coordination of the substrate to the rhodium catalyst, followed by the oxidative addition of hydrogen. acs.org Detailed spectroscopic studies, including ³¹P NMR, have been used to examine the equilibrium between the diastereomeric catalyst-substrate complexes, providing insight into the origins of enantioselectivity. acs.org

Development of Chiral Ligand Systems for Enantioselective Hydrogenation

The success of rhodium-catalyzed hydrogenation hinges on the design of the chiral ligand. A wide array of ligand systems has been developed and successfully applied to the hydrogenation of dimethyl itaconate.

Diphosphine Ligands : Bidentate diphosphine ligands such as DuPhos and JosiPhos have been used in rhodium complexes, yielding catalytic performance in terms of yield and enantioselection that is comparable to their homogeneous counterparts, even when immobilized on supports like MCM-41. rsc.org

Phosphite and Diphosphinite Ligands : Monodentate phosphites and diphosphinites represent another important class of ligands. rsc.orgnih.gov New monodentate phosphite ligands derived from axially chiral biphenols have demonstrated excellent enantioselectivity in the rhodium-catalyzed hydrogenation of dimethyl itaconate. nih.gov Similarly, stereodynamic diphosphinites derived from 2,2′-biphosphole have been synthesized and used, where the enantioselectivity is strongly dependent on the steric and electronic properties of the chiral linker. rsc.org The use of phosphinites with electron-donating groups, such as bis(3,5-dimethylphenyl) groups, has been shown to enhance enantiomeric excess, whereas electron-withdrawing substituents tend to decrease it. acs.org

Immobilized Ligand Systems : To facilitate catalyst recovery and reuse, various strategies have been developed to immobilize chiral rhodium complexes. One approach involves the non-covalent π–π stacking interaction between pyrene (B120774) units incorporated into a diphosphine ligand and the surface of multiwalled carbon nanotubes. rsc.orgrsc.org While this method allows for catalyst recycling, it has been observed to lead to a decrease in both activity and enantioselectivity compared to the homogeneous system. rsc.orgrsc.org Another strategy involves the ion exchange of cationic rhodium diphosphine complexes into mesoporous materials. rsc.org

Application of Supported Ionic Liquid Phase (SILP) Catalysts in Continuous Flow Systems

Combining the advantages of homogeneous and heterogeneous catalysis, Supported Ionic Liquid Phase (SILP) systems have emerged as a highly efficient technology, particularly for continuous flow processes. mdpi.comrsc.org This approach involves immobilizing a homogeneous catalyst, such as a chiral rhodium complex, in a thin layer of an ionic liquid (IL) that is coated onto a porous solid support. rsc.orgbeilstein-journals.org

This technique has been successfully applied to the asymmetric hydrogenation of dimethyl itaconate, often using supercritical carbon dioxide (scCO₂) as the mobile phase. researchgate.netchemistryviews.org The scCO₂ dissolves the substrate and transports it to the SILP catalyst, where the reaction occurs in the ionic liquid phase, and then carries the product out of the reactor. beilstein-journals.orgresearchgate.net This setup allows for the production of analytically pure product without the need for organic co-solvents and with minimal catalyst leaching. researchgate.netresearchgate.net

In a notable example, a chiral QUINAPHOS-rhodium complex was dissolved in the ionic liquid [EMIM][NTf₂] and supported on silica (B1680970). rsc.orgresearchgate.net This SILP system, used in an automated high-pressure continuous flow setup, achieved quantitative conversion of dimethyl itaconate and an enantioselectivity greater than 99% ee. researchgate.net The system demonstrated remarkable stability and productivity, reaching a space-time yield of 0.7 kg L⁻¹ h⁻¹ and a turnover number exceeding 100,000, making it an attractive option for larger-scale industrial applications. mdpi.comresearchgate.netchemistryviews.org

Stereoselective Chemical Synthesis Routes

Beyond catalytic hydrogenation, stereoselective routes starting from readily available chiral molecules offer an alternative pathway.

Synthesis from Chiral Pool Precursors (e.g., (S)-Malic Acid)

The "chiral pool" approach utilizes inexpensive, enantiomerically pure natural products as starting materials. (S)-Malic acid is a prominent precursor for synthesizing a variety of chiral compounds, including this compound. researcher.liferesearchgate.net

One reported synthesis begins with the esterification of (S)-malic acid to produce dimethyl (S)-malate. researcher.life This is followed by a sequence involving diastereoselective methylation and a subsequent reductive de-hydroxylation to yield the target molecule. researcher.liferesearchgate.net This multi-step process successfully transforms the stereocenter present in the starting material into the desired configuration in the final product, demonstrating the utility of (S)-malic acid as a versatile chiral building block. researcher.lifeethernet.edu.et

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-Dimethyl 2-methylsuccinate |

| (S)-Malic Acid |

| Dimethyl citraconate |

| Dimethyl esaconate |

| Dimethyl itaconate |

| Dimethyl (S)-malate |

| [EMIM][NTf₂] (1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide) |

| [Rh(COD)₂][BF₄] (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate) |

| Hydrogen |

| QUINAPHOS |

| DuPhos |

Conversion from Resolved Dichlorocyclopropanecarboxylic Acid Derivatives

Information regarding the synthesis of this compound through the conversion of resolved dichlorocyclopropanecarboxylic acid derivatives is not available in the reviewed scientific literature. This specific synthetic pathway does not appear to be a commonly documented method for the preparation of this target molecule.

Electrochemical Asymmetric Reduction of Methylsuccinate Precursors

Electrochemical methods offer a promising and sustainable alternative to conventional chemical reductions, often operating under mild conditions without the need for high-pressure hydrogen or expensive metal catalysts. The asymmetric electrochemical reduction of prochiral precursors, such as derivatives of methylsuccinic acid, has been explored for the synthesis of this compound.

One notable approach involves the direct asymmetric reduction of dimethyl citraconate. Research has demonstrated the use of a poly(L-valine)-coated graphite (B72142) electrode for this transformation. oup.com In this system, the chiral polymer coated on the electrode surface induces enantioselectivity in the reduction of the carbon-carbon double bond of the substrate, leading to the formation of dimethyl methylsuccinate. While this study provides a proof of concept for the direct electrochemical asymmetric reduction, specific yield and enantiomeric excess (ee) for the (S)-enantiomer were not detailed in the available abstract.

Table 1: Research Findings on Electrochemical Reduction of Methylsuccinate Precursors

| Precursor | Electrode/Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Dimethyl Citraconate | Poly(L-valine)-coated graphite electrode | Dimethyl methylsuccinate | Not specified | Not specified | oup.com |

| Itaconic Acid | Pb cathode in 0.5 M H₂SO₄ | 2-Methylsuccinic Acid | 96% | Not applicable (racemic) | researchgate.net |

| Itaconic Acid | Ni, Pb electrodes in crude fermentation broth | 2-Methylsuccinic Acid | 60% | Not applicable (racemic) | researchgate.net |

| Dimethyl Mesaconate | Ene-reductase (SeER) with cofactor | This compound | 80% | 98% | mdpi.com |

Reactions and Derivatization of S Dimethyl 2 Methylsuccinate

Condensation Reactions Involving Dimethyl Methylsuccinate

Condensation reactions are a cornerstone of carbon-carbon bond formation in organic chemistry. Dimethyl methylsuccinate serves as a key reactant in specific types of condensations, leading to the synthesis of functionalized and structurally diverse molecules.

The Stobbe condensation is a specific reaction involving the base-catalyzed condensation of a succinic acid ester with an aldehyde or a ketone. organicreactions.orgunacademy.com In this reaction, dimethyl methylsuccinate has been successfully condensed with a variety of carbonyl compounds in the presence of a strong base, such as potassium tert-butoxide. cdnsciencepub.comcdnsciencepub.comafricaresearchconnects.com This reaction yields β-half-esters, which are valuable intermediates for further synthesis. cdnsciencepub.com

Good yields, ranging from 60-72%, have been reported for the condensation with benzaldehyde, o-methoxybenzaldehyde, benzophenone, and acetophenone. cdnsciencepub.com The reaction proceeds through the formation of a γ-lactone intermediate (a paraconic ester), which then undergoes ring opening to furnish the final product, a salt of the half-ester. unacademy.comcdnsciencepub.com

Table 1: Examples of Stobbe Condensation with Dimethyl Methylsuccinate

| Carbonyl Reactant | Base | Primary Product |

|---|---|---|

| Benzaldehyde | Potassium tert-butoxide | Corresponding β-half-ester |

| o-Methoxybenzaldehyde | Potassium tert-butoxide | Corresponding β-half-ester |

| p-Chlorobenzaldehyde | Potassium tert-butoxide | Corresponding β-half-ester |

| Benzophenone | Potassium tert-butoxide | Corresponding β-half-ester |

The β-half-esters produced from the Stobbe condensation are versatile intermediates that can be converted into other important chemical structures.

Itaconic Acid Derivatives: Alkaline hydrolysis of the β-half-esters leads to the formation of the corresponding substituted itaconic acids. cdnsciencepub.comcdnsciencepub.com These dicarboxylic acids are themselves useful building blocks in polymer and chemical synthesis.

Naphthoate Derivatives: The β-half-esters can undergo cyclization reactions. When treated with sodium acetate and acetic anhydride, they cyclize to form acetoxynaphthoates. These can be subsequently converted into methoxynaphthoates, demonstrating a pathway to synthesize complex aromatic structures from the initial condensation product. cdnsciencepub.comcdnsciencepub.com

Derivatization for Analytical and Synthetic Applications

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, that has properties better suited for a specific application, such as analysis by gas chromatography (GC) or use in a subsequent synthetic step. damascusuniversity.edu.syresearchgate.net

For compounds to be analyzed by gas chromatography, they must be sufficiently volatile and thermally stable. researchgate.net Polar functional groups, such as carboxylic acids that may result from the hydrolysis of esters, can cause poor chromatographic performance due to hydrogen bonding. damascusuniversity.edu.sy Derivatization is employed to convert these polar groups into less polar, more volatile ones. damascusuniversity.edu.syresearchgate.net

N,N-Dimethylformamide dimethylacetal (DMF-DMA) is a versatile derivatizing reagent used in GC. researchgate.netsemanticscholar.org It readily reacts with carboxylic acids to form methyl esters. This process is beneficial for the analysis of compounds like methylsuccinic acid (the hydrolyzed form of dimethyl 2-methylsuccinate). The reaction is straightforward, and the resulting mixture can often be injected directly into the gas chromatograph. researchgate.net

While the primary purpose of this derivatization is often to improve volatility for GC analysis, it is a crucial step in workflows for chiral analysis. sigmaaldrich.com Once the analyte is suitably derivatized, it can be separated into its enantiomers on a chiral GC column. nih.gov This allows for the determination of the enantiomeric purity of a sample, which is critical in pharmaceutical and fine chemical synthesis where a specific stereoisomer is required. nih.govresearchgate.net The derivatization with DMF-DMA facilitates the entry of the analyte into the gas phase for interaction with the chiral stationary phase of the column, enabling enantioseparation. sigmaaldrich.com

The ester groups of (S)-Dimethyl 2-methylsuccinate are susceptible to hydrolysis and transesterification, common reactions for esters.

Hydrolysis: This reaction involves the cleavage of the ester bonds by water, typically under acidic or basic catalysis, to yield (S)-2-methylsuccinic acid and two equivalents of methanol. youtube.com Enzymatic hydrolysis of similar succinate (B1194679) esters has also been studied in various biological systems, where esterase enzymes catalyze the conversion. nih.gov The resulting dicarboxylic acid can then be used in further synthetic steps.

Transesterification: This process involves the exchange of the methyl groups of the ester with another alcohol. For instance, reacting dimethyl succinate in the presence of ethanol and a suitable catalyst would lead to the formation of diethyl succinate. google.com This reaction can be driven by using a large excess of the new alcohol. Transesterification is a key method for modifying the ester groups to alter the physical properties of the molecule or to prepare it for specific subsequent reactions, such as polymerization.

Transformation into Other Chiral Building Blocks

This compound is not only a product of asymmetric synthesis but also a starting material for the creation of other valuable chiral building blocks. mdpi.comgoogle.com The term "chiral building blocks" refers to enantiomerically pure compounds that serve as key intermediates in the synthesis of complex target molecules like pharmaceuticals and natural products. nih.govwiley-vch.de

The functional groups of this compound—two esters and a chiral carbon center—provide handles for various transformations. For example, selective reduction of one or both ester groups can lead to the formation of chiral diols or lactones. These new molecules retain the original chirality and are themselves versatile synthons for asymmetric synthesis. The ability to convert a readily available chiral molecule like this compound into other useful chiral structures is a fundamental strategy in modern organic synthesis, expanding the toolbox available to chemists for constructing complex, stereochemically defined molecules. nih.govresearchgate.net

Conversion to Gamma-Amino Acid Derivatives

While direct conversion of this compound to a gamma-amino acid derivative is not extensively documented in readily available literature, a plausible and chemically sound synthetic route can be proposed based on established organic transformations. One such pathway involves the selective hydrolysis of one of the ester groups, followed by a Curtius or Hofmann rearrangement to introduce the crucial amine functionality.

The initial step would be the selective enzymatic or chemical hydrolysis of this compound to yield (S)-3-methoxycarbonyl-3-methylpropanoic acid. This mono-acid mono-ester is a key intermediate.

Alternatively, the mono-acid can be converted to a primary amide. This can be accomplished by treating the carboxylic acid with a coupling agent and ammonia. The resulting amide can then be subjected to a Hofmann rearrangement . This reaction typically involves treating the amide with bromine and a strong base, such as sodium hydroxide. Similar to the Curtius rearrangement, this process also proceeds through an isocyanate intermediate, which is then hydrolyzed to the corresponding primary amine with one fewer carbon atom.

These established rearrangement reactions provide a viable, albeit multi-step, strategy for the stereoselective synthesis of (S)-3-methyl-gamma-aminobutyric acid and its derivatives from this compound.

Formation of Pyrrolidine Alkaloids

This compound is a precursor for the asymmetric synthesis of certain pyrrolidine alkaloids. A notable example is the synthesis of (R)-3-methylpyrrolidine alkaloids, which can be adapted for the synthesis of their (S)-enantiomers starting from this compound. The synthetic sequence typically involves reduction of the ester groups, followed by conversion of the resulting diol into a dihalide, and subsequent ring closure with a primary amine.

The first step in this transformation is the reduction of both ester groups of this compound. This is commonly achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). This reduction yields the chiral diol, (S)-2-methylbutane-1,4-diol.

The resulting diol is then converted into a more reactive intermediate, typically a dibromide. This can be accomplished by treating the diol with a brominating agent like phosphorus tribromide (PBr₃). This step replaces both hydroxyl groups with bromine atoms, affording (S)-2-methyl-1,4-dibromobutane.

Mechanistic Investigations and Stereochemical Analysis

Mechanistic Studies of Biocatalytic Transformations

Biocatalysis, particularly using ene-reductases (ERs), presents an efficient and environmentally benign approach for the asymmetric reduction of carbon-carbon double bonds to produce chiral molecules like (S)-Dimethyl 2-methylsuccinate. researcher.lifebohrium.comresearchgate.net These flavin-containing enzymes are notable for their high enantio- and stereoselectivity. mdpi.com

The efficiency of ene-reductases is quantified through kinetic parameters such as the Michaelis-Menten constant (KM), which indicates the substrate concentration at half the maximum velocity, and the catalytic constant (kcat), representing the turnover number. The ratio kcat/KM defines the catalytic efficiency of the enzyme.

Studies on various ene-reductases, such as those from thermophilic fungi, provide insight into their kinetic behavior. For instance, the kinetic parameters for several newly identified ERs were determined using maleimide (B117702) and p-benzoquinone as substrates. The enzymes showed varying affinities and catalytic efficiencies for these common substrates. For maleimide, KM values were similar across the tested enzymes, while kcat values varied, indicating differences in their catalytic turnover rates. mdpi.com TtOYE, an ER from Thermothielavioides terrestris, exhibited the highest catalytic efficiency with these substrates. mdpi.com

Table 1: Kinetic Parameters of Fungal Ene-Reductases mdpi.com

| Enzyme | Substrate | KM (mM) | kcat (s-1) | kcat/KM (mM-1s-1) |

|---|---|---|---|---|

| AtOYE | Maleimide | 0.9 ± 0.1 | 3.0 ± 0.1 | 3300 |

| CtOYE | Maleimide | 1.0 ± 0.1 | 0.40 ± 0.01 | 400 |

| LtOYE | Maleimide | 0.9 ± 0.1 | 0.35 ± 0.01 | 380 |

| OpOYE | Maleimide | 0.8 ± 0.1 | 0.8 ± 0.02 | 1000 |

| TtOYE | Maleimide | 0.6 ± 0.1 | 2.0 ± 0.1 | 3300 |

| AtOYE | p-Benzoquinone | 0.07 ± 0.01 | 3.0 ± 0.1 | 42,800 |

| CtOYE | p-Benzoquinone | 0.11 ± 0.01 | 1.0 ± 0.1 | 9100 |

| LtOYE | p-Benzoquinone | 0.09 ± 0.01 | 0.5 ± 0.01 | 5500 |

| OpOYE | p-Benzoquinone | 0.10 ± 0.01 | 0.9 ± 0.02 | 9000 |

Data derived from studies on novel ene-reductases from thermophilic fungi.

The asymmetric reduction of the C=C double bond in precursors like dimethyl citraconate, dimethyl mesaconate, or dimethyl itaconate by ene-reductases is a primary route to chiral dimethyl 2-methylsuccinate. researcher.lifebohrium.comresearchgate.net The choice of enzyme and substrate is critical for achieving high stereoselectivity for the desired (S)-enantiomer.

Research has identified several high-performance ene-reductases with excellent substrate tolerance and stereoselectivity. researcher.lifebohrium.com For example, the ene-reductase SeER from Saccharomyces eubayanus has been shown to convert dimethyl mesaconate to this compound with high yield and enantioselectivity. researcher.lifebohrium.comresearchgate.net In contrast, other enzymes like Bac-OYE1 from Bacillus sp. and AfER from Aspergillus flavus predominantly produce the (R)-enantiomer from dimethyl citraconate and dimethyl itaconate, respectively. researcher.lifebohrium.comresearchgate.net

The alcohol moiety of the ester substrates also significantly impacts the activity and enantioselectivity of these enzymes. While Bac-OYE1 can completely convert diethyl citraconate to (R)-diethyl 2-methylsuccinate with excellent enantioselectivity, the results may differ with other ester groups. researchgate.net This highlights the enzyme's sensitivity to the substrate's molecular structure.

Table 2: Preparative-Scale Synthesis of (R)- and this compound researcher.liferesearchgate.net

| Ene-Reductase | Substrate | Substrate Conc. (mM) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| SeER | Dimethyl mesaconate | 500 | This compound | 80 | 98 |

| Bac-OYE1 | Dimethyl citraconate | 700 | (R)-Dimethyl 2-methylsuccinate | 86 | 99 |

The performance of biocatalytic systems is highly dependent on reaction conditions such as pH, temperature, and the presence of co-solvents. Enzymes function optimally within specific ranges of these parameters. mdpi.comresearchgate.net For most ene-reductases, the optimal pH for activity is typically between 6.0 and 7.0. mdpi.comnih.gov

Thermostability is another crucial factor, especially for industrial applications. Ene-reductases from thermophilic fungi, for instance, exhibit notable stability at higher temperatures, with some retaining activity at temperatures above 60 °C. mdpi.com The choice of solvent can also play a role; for example, in the synthesis of polyesters using enzymes, reactions in solution versus in melt can lead to different molecular weights of the final product, demonstrating the impact of the reaction environment. mdpi.comresearchgate.net

Enoate reductases, including the well-studied Old Yellow Enzyme (OYE) family, catalyze the asymmetric trans-hydrogenation of activated alkenes. mdpi.commanchester.ac.uk The catalytic mechanism is understood to proceed via a hydride transfer from a reduced flavin mononucleotide (FMN) cofactor to the β-carbon of the α,β-unsaturated substrate.

Mechanistic investigations suggest that the reaction involves an initial α-deprotonation of the substrate, followed by a rate-determining β-hydride transfer. chemrxiv.org This process generates a stabilized enolate intermediate, which is then protonated at the α-carbon to yield the final saturated product. The stereochemical outcome of the reaction is controlled by the specific architecture of the enzyme's active site, which dictates how the substrate binds and which face of the double bond is exposed to the hydride donor.

Asymmetry Induction in Catalytic Systems

Besides biocatalysis, asymmetric metal-catalyzed hydrogenation is a powerful method for producing enantiomerically pure compounds. This approach relies on a chiral catalyst, typically a transition metal complexed with a chiral ligand, to control the stereochemical pathway of the reaction.

In the context of synthesizing this compound, the asymmetric hydrogenation of dimethyl itaconate is a direct and effective method. This reaction is often catalyzed by rhodium (Rh) or ruthenium (Ru) complexes coordinated with chiral phosphine (B1218219) ligands. researchgate.netresearchgate.net

The structure of the chiral ligand is paramount in determining the enantioselectivity of the hydrogenation. nih.govnih.gov Ligands create a chiral environment around the metal center, forcing the substrate to coordinate in a specific orientation. This geometric constraint directs the hydrogen addition to one face of the double bond over the other, leading to the preferential formation of one enantiomer. A wide variety of chiral ligands, including those with phosphocyclic motifs and atropisomeric backbones, have been developed to achieve high efficiency and enantioselectivity in these reactions. nih.gov For example, novel monodentate phosphite (B83602) and phosphoramidite (B1245037) ligands have demonstrated excellent enantioselectivity in Rh-catalyzed asymmetric hydrogenations. researchgate.netresearchgate.net The precise tuning of the ligand's electronic and steric properties is key to optimizing the catalytic system for a specific substrate like dimethyl itaconate. organic-chemistry.org

Mechanism of Stereocontrol in Electrochemical Asymmetric Reduction

The stereocontrol in the electrochemical asymmetric reduction to yield this compound is a nuanced process governed by the chiral environment established during the reaction. While specific studies detailing the electrochemical reduction of the corresponding unsaturated precursor to this compound are not extensively documented, a general mechanism can be postulated based on established principles of asymmetric electrosynthesis.

The key to achieving stereoselectivity lies in the use of a chiral source that influences the direction of proton or electron transfer to the prochiral substrate. This can be accomplished through several strategies:

Chiral Electrodes: The electrode surface itself can be modified with a chiral agent. As the substrate adsorbs onto the electrode surface, the chiral modifier directs the approach of the substrate, favoring the formation of one enantiomer over the other.

Chiral Mediators: A chiral redox mediator can be employed in the solution. This mediator is electrochemically regenerated and transfers electrons to the substrate in a stereoselective manner. The stereochemical outcome is determined by the transient diastereomeric complex formed between the chiral mediator and the substrate.

Chiral Catalysts: The addition of a chiral catalyst, often a Lewis acid, can coordinate to the substrate. researchgate.net This coordination creates a chiral environment around the reactive center, influencing the facial selectivity of the electron transfer and subsequent protonation steps, leading to the preferential formation of the (S)-enantiomer. researchgate.net

In a typical reaction, the unsaturated precursor to Dimethyl 2-methylsuccinate would be reduced at the cathode. The stereodetermining step is the addition of the first electron and a proton (or two electrons followed by two protons) to the double bond. The chiral entity present in the system will favor a specific orientation of the substrate at the electrode surface or in solution, leading to the observed enantiomeric excess of the (S)-product.

Determination of Stereochemical Purity and Absolute Configuration

Chiral Shift Reagent Studies using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral shift reagents (CSRs), is a powerful technique for determining the enantiomeric purity of chiral compounds like this compound. Chiral shift reagents are typically lanthanide complexes that can reversibly bind to the substrate, forming diastereomeric complexes. These complexes have different magnetic environments, which can lead to the separation of signals for the two enantiomers in the NMR spectrum.

A notable method for the chiral analysis of structurally related molecules, such as 2-methylsuccinic acid, involves a three-component chiral derivatization protocol. In this approach, the diacid reacts with a chiral amine and a fluorinated boronic acid to form diastereomeric iminoboronate esters. The presence of the fluorine atom provides a sensitive probe for ¹⁹F NMR spectroscopy, often resulting in significant chemical shift differences between the diastereomers. For rac-2-methylsuccinic acid, this method has demonstrated baseline separation of the ¹⁹F and ¹³C NMR signals. govinfo.gov

The enantiomeric excess (ee) can then be calculated by integrating the signals corresponding to each enantiomer.

| Nucleus | Chemical Shift Separation (Δδ) in ppm |

|---|---|

| ¹⁹F | 1.24 |

| ¹³C | 0.46 |

Comparison of Optical Rotation with Known Enantiomers

The measurement of optical rotation is a fundamental method for the characterization of chiral compounds and the determination of their absolute configuration. Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (temperature, solvent, concentration, and wavelength of light).

The absolute configuration of a sample of Dimethyl 2-methylsuccinate can be determined by comparing its measured optical rotation with the known specific rotation of the pure enantiomers. The (R)-enantiomer is dextrorotatory, exhibiting a positive optical rotation, while the (S)-enantiomer is levorotatory, with a negative optical rotation.

By comparing the sign and magnitude of the observed rotation to the literature values for the pure enantiomers, the identity of the major enantiomer and its enantiomeric excess can be established.

| Enantiomer | Specific Rotation [α]²⁰_D (c=3 in CHCl₃) | Direction of Rotation |

|---|---|---|

| (R)-Dimethyl 2-methylsuccinate | +4.5° ± 0.5° | Dextrorotatory |

| This compound | -4.5° ± 0.5° (inferred) | Levorotatory |

Advanced Analytical Techniques in Research of S Dimethyl 2 Methylsuccinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Characterization

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of (S)-Dimethyl 2-methylsuccinate, confirming its constitution and the spatial arrangement of its atoms.

¹H NMR spectroscopy is a primary tool for confirming the presence and connectivity of protons in the this compound molecule. The spectrum displays distinct signals corresponding to the different proton environments. The two methoxy (B1213986) groups (-OCH₃) appear as sharp singlets, though they may have slightly different chemical shifts. The protons of the methylene (B1212753) group (-CH₂-) are diastereotopic and thus exhibit different chemical shifts, often appearing as a complex multiplet. The methine proton (-CH-) also gives rise to a multiplet due to coupling with the adjacent methyl and methylene protons. The methyl group (-CH₃) attached to the chiral center typically appears as a doublet.

Specific chemical shift values can vary slightly depending on the solvent and the spectrometer's field strength. Representative data is presented below. chemicalbook.comchemicalbook.com

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Protons |

| Methoxy (A) | ~3.70 | Singlet | 3H |

| Methoxy (B) | ~3.68 | Singlet | 3H |

| Methine (C) | ~2.93 | Multiplet | 1H |

| Methylene (D, E) | ~2.74 and ~2.42 | Multiplet | 2H |

| Methyl (F) | ~1.23 | Doublet | 3H |

Data is illustrative and sourced from typical spectra for dimethyl methylsuccinate. chemicalbook.comchemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The spectrum typically shows signals for the two carbonyl carbons of the ester groups, the two methoxy carbons, the methine carbon, the methylene carbon, and the methyl carbon. The chemical shifts of the carbonyl carbons are found furthest downfield, which is characteristic of ester functionalities.

Table 2: Representative ¹³C NMR Chemical Shifts for Dimethyl Succinate (B1194679) Derivatives

| Assignment | Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | ~172.8 |

| Methoxy (-OCH₃) | ~51.8 |

| Methylene (-CH₂-) | ~29.0 |

Note: This data is for the parent compound Dimethyl Succinate in CDCl₃ and serves as a reference. nih.gov The presence of the methyl group in this compound would introduce additional signals for the methine and methyl carbons and slightly alter the shifts of adjacent carbons.

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show cross-peaks connecting the methine (-CH-) proton signal with the signals of both the adjacent methylene (-CH₂-) protons and the methyl (-CH₃) protons. This provides direct evidence of the -CH(CH₃)-CH₂- structural fragment.

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum of this compound would show a cross-peak between the methyl proton doublet and the methyl carbon signal, a cross-peak between the methine proton multiplet and the methine carbon signal, and correlations between the methylene protons and the methylene carbon. This allows for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

Chromatographic Analysis for Purity and Enantiomeric Excess

Chromatographic techniques are vital for separating this compound from impurities and for determining the ratio of its enantiomers, a critical parameter for chiral molecules.

Gas chromatography is a powerful technique for assessing the enantiomeric purity (or enantiomeric excess, ee) of volatile chiral compounds like this compound. researchgate.net The separation is achieved using a capillary column containing a chiral stationary phase (CSP). These phases are typically based on derivatized cyclodextrins, which create a chiral environment inside the column. gcms.cz

The two enantiomers, (S)- and (R)-Dimethyl 2-methylsuccinate, interact differently with the chiral stationary phase, leading to different retention times. This allows them to be separated into two distinct peaks in the resulting chromatogram. The enantiomeric excess is calculated by integrating the area of each peak and applying the following formula:

ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

This analysis is crucial in asymmetric synthesis, where the goal is to produce one enantiomer selectively over the other. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the powerful identification ability of mass spectrometry. mdpi.com As a sample mixture passes through the GC column, its components are separated based on their boiling points and interactions with the stationary phase. As each separated component, such as this compound, elutes from the column, it enters the mass spectrometer.

In the mass spectrometer, the molecules are ionized (typically by electron ionization, EI), causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. This fragmentation pattern is used to confirm the identity of the compound by comparing it to known spectra or library data. researchgate.nethmdb.ca GC-MS is also used to quantify the amount of this compound in a sample and to identify any byproducts or impurities present. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a fundamental and widely used technique in organic chemistry for qualitatively monitoring the progress of a chemical reaction. Its simplicity, speed, and low cost make it an invaluable tool for determining the point of completion of a reaction, thereby preventing unnecessary reaction time and the formation of byproducts. In the synthesis of this compound, which is often prepared via the asymmetric hydrogenation of prochiral precursors like dimethyl itaconate or dimethyl mesaconate, TLC is crucial for observing the conversion of the starting material to the desired saturated diester.

The separation on a TLC plate is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or a mixture of solvents). The extent to which a compound travels up the plate is quantified by its retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

For monitoring the synthesis of this compound, a suitable mobile phase must be chosen to achieve a clear separation between the starting material (e.g., dimethyl itaconate) and the product. A common mobile phase for separating esters of this type is a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate. The polarity of the mobile phase is adjusted to obtain Rƒ values that are neither too high nor too low, ideally between 0.2 and 0.8 for clear separation and accurate assessment.

In a typical setup, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the pure starting material and, if available, the pure product for reference. As the reaction proceeds, the intensity of the spot corresponding to the starting material will decrease, while the spot for the product will intensify. The reaction is generally considered complete when the spot of the starting material is no longer visible on the TLC plate.

Since this compound and its common precursors are often colorless, visualization of the spots on the TLC plate requires specific techniques. One common non-destructive method is the use of a UV lamp, as compounds with a chromophore, such as the carbon-carbon double bond in dimethyl itaconate, will appear as dark spots on a fluorescent background. However, the saturated product, this compound, may not be UV-active. In such cases, a chemical stain is employed for visualization. A potassium permanganate (B83412) (KMnO₄) stain is particularly effective. The double bond in the starting material will react with the permanganate, resulting in a yellow or brown spot on a purple background, while the saturated product will not react, or will react much more slowly, thus allowing for clear differentiation. Other general-purpose stains like phosphomolybdic acid or vanillin (B372448) can also be used, which typically stain most organic compounds upon heating.

Table 1: Illustrative TLC Data for Monitoring the Synthesis of this compound

| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rƒ Value | Visualization Method |

| Dimethyl Itaconate (Starting Material) | 7:3 | 0.5 | UV (254 nm), KMnO₄ stain |

| This compound (Product) | 7:3 | 0.4 | KMnO₄ stain (less reactive), Phosphomolybdic acid stain |

Note: The Rƒ values are approximate and can vary depending on the exact experimental conditions such as the specific brand of TLC plates, chamber saturation, and temperature.

Optical Rotation Measurement

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. This phenomenon is measured using a polarimeter and is a critical technique for characterizing enantiomers, which are non-superimposable mirror images of each other. While enantiomers have identical physical properties such as boiling point, melting point, and solubility in achiral solvents, they rotate plane-polarized light to an equal extent but in opposite directions. The enantiomer that rotates the plane of polarized light to the right (clockwise) is termed dextrorotatory and is designated by (+), while the one that rotates it to the left (counter-clockwise) is levorotatory and is designated by (-).

The specific rotation, [α], is a characteristic constant for a given chiral compound and is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample with a path length of 1 decimeter and a concentration of 1 gram per milliliter. The specific rotation is typically measured at a specific temperature and wavelength of light, commonly the sodium D-line (589 nm).

For this compound, the measurement of its optical rotation is the definitive method to confirm its stereochemical identity and to determine its enantiomeric purity. The sign of the optical rotation directly indicates which enantiomer has been synthesized. Based on the literature for the (R)-enantiomer, the specific rotation of this compound can be confidently predicted. The reported specific rotation for (R)-Dimethyl 2-methylsuccinate is approximately +4.8°. Therefore, the (S)-enantiomer will exhibit a specific rotation of the same magnitude but with a negative sign.

The measurement is performed by preparing a solution of the purified this compound in a suitable achiral solvent, such as chloroform, at a precisely known concentration. This solution is then placed in a polarimeter cell of a known path length, and the angle of rotation is measured.

Table 2: Optical Rotation Data for Dimethyl 2-methylsuccinate Enantiomers

| Enantiomer | Specific Rotation [α] | Conditions |

| (R)-Dimethyl 2-methylsuccinate | +4.8° | c = 2.9 in Chloroform, at 20°C and 589 nm |

| This compound | -4.8° (expected) | c = 2.9 in Chloroform, at 20°C and 589 nm |

Note: The value for the (S)-enantiomer is inferred from the experimentally determined value of the (R)-enantiomer.

The enantiomeric excess (ee) of a sample, which is a measure of its chiral purity, can be calculated from its measured specific rotation using the following formula:

ee (%) = ([α]observed / [α]pure enantiomer) x 100

Thus, by comparing the measured specific rotation of a synthesized sample of this compound to the known value for the pure enantiomer, its enantiomeric purity can be accurately determined.

Q & A

Q. What are the standard synthetic routes for enantioselective preparation of (S)-dimethyl 2-methylsuccinate?

The compound is synthesized via diastereoselective methylation of dimethyl (S)-malate, followed by reductive dehydroxylation. Two methods yield enantiomeric excess (ee) of 80.2% and 84.7%, respectively, with variations in reaction conditions (e.g., catalyst choice, solvent system) influencing stereochemical outcomes . Enzymatic approaches using ene-reductases (e.g., from E. coli) at high substrate concentrations (up to 500 mM) have also been reported, achieving >99% ee .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

Stability data indicates the compound is stable under recommended storage conditions (room temperature, inert atmosphere). However, decomposition products are not fully characterized. Best practices include:

- Storing in airtight containers at 25°C, protected from moisture and light .

- Monitoring for discoloration or precipitate formation, which may indicate degradation.

- Conducting periodic purity checks via HPLC or GC-MS to detect decomposition .

Q. What analytical methods are recommended to confirm enantiomeric purity?

Key techniques include:

- Chiral HPLC : Use columns with chiral stationary phases (e.g., Chiralpak AD-H) and mobile phases like hexane/isopropanol (90:10) .

- NMR with chiral shift reagents : Europium-based reagents enhance splitting of diastereotopic proton signals for ee determination .

- Polarimetry : Measure specific rotation ([α]D) and compare with literature values (e.g., [α]D = +14.6° for (R)-enantiomer in ethanol) .

Q. What are the primary safety considerations when handling this compound?

While acute toxicity data is limited, precautionary measures include:

- Using PPE (gloves, goggles) to avoid skin/eye contact.

- Working in a fume hood to prevent inhalation of vapors during high-temperature reactions.

- Implementing spill protocols (neutralize with sodium bicarbonate, absorb with inert material) .

Advanced Research Questions

Q. How can conflicting enantiomeric excess (ee) data from different synthetic methods be resolved?

Discrepancies in reported ee values (e.g., 80.2% vs. 84.7% in reductive dehydroxylation) require systematic analysis:

- Reaction optimization : Test variables like catalyst loading, temperature, and solvent polarity .

- Cross-validation : Compare analytical methods (e.g., HPLC vs. NMR) to rule out instrumentation bias.

- Mechanistic studies : Use density functional theory (DFT) to model transition states and identify stereochemical bottlenecks .

Q. What role does this compound play in microbial metabolism?

The compound is a structural analog of succinate and interacts with bacterial dicarboxylate transport systems (e.g., DctA in E. coli). It serves as a substrate for studying:

Q. How can computational modeling improve asymmetric synthesis of this compound?

Molecular docking and MD simulations aid in:

- Catalyst design : Predicting enantioselectivity of organocatalysts (e.g., proline derivatives).

- Enzyme engineering : Identifying mutations in ene-reductases to enhance activity/selectivity at high substrate concentrations .

Q. What strategies optimize enzymatic synthesis for industrial-scale production?

Key approaches include:

- Solvent engineering : Use biphasic systems (e.g., water/ethyl acetate) to reduce substrate/product inhibition.

- Directed evolution : Screen mutant libraries for improved thermostability or tolerance to elevated substrate loads (e.g., >500 mM) .

Q. How can researchers address gaps in toxicological data for this compound?

Conduct tiered assessments:

- In vitro assays : Test cytotoxicity (e.g., MTT assay on HepG2 cells) and genotoxicity (Ames test).

- In silico prediction : Use QSAR models to estimate LD50 and prioritize in vivo testing .

Methodological Considerations

Q. What statistical frameworks are suitable for meta-analysis of synthesis yield data?

Apply random-effects models to account for heterogeneity across studies. Variables to stratify include:

- Catalyst type (organocatalyst vs. metal-based).

- Reaction scale (milligram vs. gram-level).

- Purity of starting materials (e.g., dimethyl malate grade) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.